8-Azaxanthine
Overview
Description
8-Azaxanthine is a compound belonging to the class of organic compounds known as triazolopyrimidines. These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring. Triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms, while pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers . The molecular formula of this compound is C4H3N5O2 .
Preparation Methods
The preparation of 8-Azaxanthine involves synthetic routes that typically include the modification of natural nucleobases. One common method is the chemical modification of the imidazole ring of purines, leading to the formation of 8-azapurine derivatives . The specific reaction conditions and industrial production methods for this compound are not extensively detailed in the available literature, but it generally involves the use of quantum chemical methods and density functional theory (DFT) for optimization .
Chemical Reactions Analysis
8-Azaxanthine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include the use of polarizable continuum models (PCM) for solvent phase calculations and time-dependent density functional theory (TD-DFT) for absorption and emission spectra calculations . Major products formed from these reactions include different tautomers and hydrated complexes, which are studied using density functional theory (DFT) and Møller Plesset perturbation theory (MP2) .
Scientific Research Applications
8-Azaxanthine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It functions as a fluorescent nucleobase analog, often utilized to probe the structures and functions of nucleic acids and their related enzymes . It is also used as a fluorescent probe in enzymology and has shown promising pharmacological activities against parasitic diseases . Additionally, this compound is studied for its hydrogen bond interactions and spectral properties using quantum chemical methods .
Mechanism of Action
The mechanism of action of 8-Azaxanthine involves its interaction with molecular targets and pathways. It functions as a fluorescent and isomorphic analog of natural purine bases, often replacing them in numerous enzymatic processes . The compound undergoes excited-state proton transfer (ESPT) in protic solvents, resulting in phototautomerism . The time-dependent density functional theory (TD-DFT) and singly excited configuration interaction (CIS) methods are employed to optimize the excited state geometries of isolated this compound .
Comparison with Similar Compounds
8-Azaxanthine is compared with other similar compounds, such as 8-azaguanine, 8-azatheophylline, and 8-azacaffeine . These compounds share similar structural properties and belong to the class of 8-azapurines. this compound is unique in its specific hydrogen bond interactions and spectral properties, which are studied using advanced quantum chemical methods . The similar compounds include:
- 8-Azaguanine
- 8-Azatheophylline
- 8-Azacaffeine
Properties
IUPAC Name |
2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGVQTOQSNJTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862673 | |
Record name | 8-Azaxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-26-4 | |
Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1468-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azaxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-azaxanthine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-AZAXANTHINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azaxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-AZAXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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